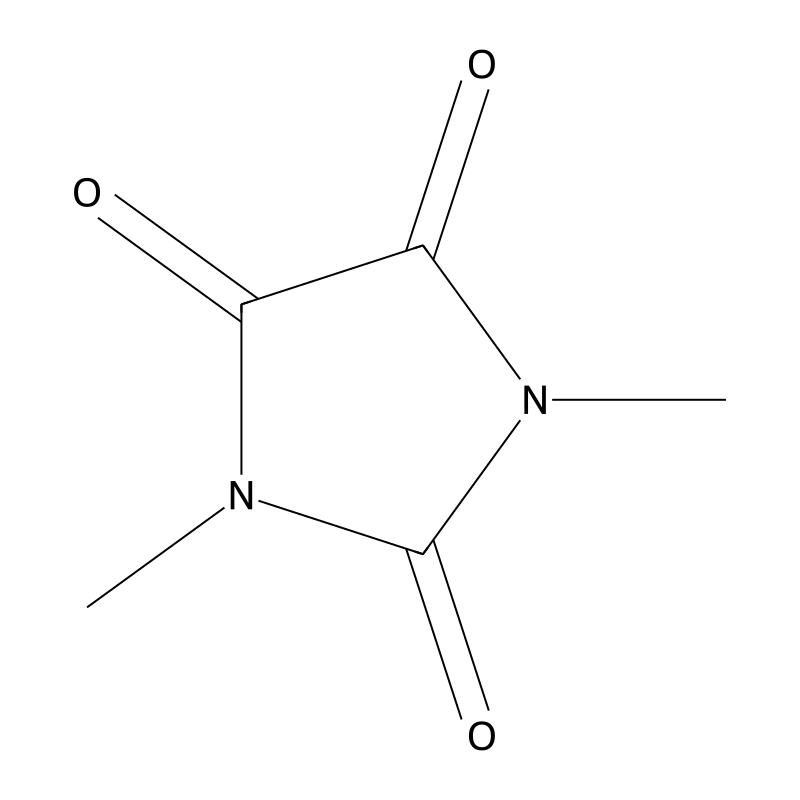

N,N'-Dimethylparabanic acid

Content Navigation

N,N'-Dimethylparabanic acid solves the stability and selectivity failures of unsubstituted parabanic acid in multi-step syntheses.

- 2-3x lower hydrolysis rate enables reliable multi-day sequences without ring-opening.

- Lack of N-H bonds prevents salt formation and nucleophilic cleavage under basic/oxidative conditions, ensuring homogeneous reaction profiles.

- Directly enables bromodifluoromethylation with TMSCF2Br, a transformation unattainable with standard triones.

- Supplied with verified purity for reproducible pharma intermediate synthesis.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Purity

Package Size

N,N'-Dimethylparabanic acid (1,3-dimethylimidazolidine-2,4,5-trione) is a fully N-alkylated derivative of parabanic acid utilized as a highly stable, aprotic heterocyclic building block . By masking the reactive N-H bonds present in the parent compound, this structural modification fundamentally alters the molecule's solubility, hydrolytic stability, and reactivity profile . In industrial procurement and advanced laboratory synthesis, it is prioritized for its enhanced resistance to nucleophilic ring-opening, its predictable solubility in standard organic solvents, and its unique capacity to undergo highly specific electrophilic transformations without unwanted salt formation . Its distinct physicochemical properties make it a critical precursor in the synthesis of complex fluorinated motifs, specialized polymers, and pharmaceutical intermediates where standard unsubstituted triones fail.

Research Fit

Attempting to substitute N,N'-dimethylparabanic acid with unsubstituted parabanic acid or mono-methylated analogs introduces severe process vulnerabilities and selectivity failures . The free N-H bonds in generic parabanic acid render it highly susceptible to unwanted deprotonation, leading to salt formation and rapid nucleophilic ring-cleavage under mild basic or oxidative conditions . Furthermore, generic substitutes lack the specific electronic activation required for advanced functionalization, such as direct nucleophilic bromodifluoromethylation, resulting in aborted reactions and degraded intermediates [1]. Substituting the fully dimethylated core compromises the structural integrity of the imidazolidine ring during multistep syntheses, drastically reducing overall yields, requiring stricter anhydrous handling, and complicating downstream chromatographic purification.

Substitution Risk

Nucleophilic Ring-Opening Resistance

Kinetic studies demonstrate that N,N'-dimethylparabanic acid exhibits significantly higher stability toward nucleophilic attack compared to unsubstituted parabanic acid . The steric bulk and electron-donating effects of the N1 and N3 methyl groups protect the trione core. Under identical aqueous conditions, the rate constants for hydrolysis are 2 to 3 times lower for the dimethyl derivative. This allows the compound to survive forcing conditions and extended reaction times during multistep syntheses without premature degradation.

| Evidence Dimension | Hydrolysis rate constant |

| Target Compound Data | 2 to 3 times lower hydrolysis rate |

| Comparator Or Baseline | Unsubstituted parabanic acid (Baseline rapid hydrolysis) |

| Quantified Difference | 66-75% reduction in hydrolysis rate under identical conditions |

| Conditions | Aqueous nucleophilic attack / pH-dependent hydrolysis |

Buyers scaling up multistep syntheses require intermediates that resist premature hydrolysis, ensuring higher overall yields and reducing the need for strict anhydrous handling.

Optimized Lipophilicity for Organic Synthesis

The full methylation of the imidazolidine ring fundamentally shifts the compound's partition coefficient, making it far more compatible with organic synthetic workflows . While parent parabanic acid is highly polar and hydrophilic (logP = -1.08), N,N'-dimethylparabanic acid possesses a significantly increased hydrophobic character (logP = -0.42). This quantitative shift ensures complete solubility in standard polar aprotic solvents like DMSO and methanol, facilitating homogeneous reactions and easier chromatographic purification without the phase-separation issues common to unsubstituted triones.

| Evidence Dimension | Octanol-water partition coefficient (logP) |

| Target Compound Data | logP = -0.42 |

| Comparator Or Baseline | Unsubstituted parabanic acid (logP = -1.08) |

| Quantified Difference | +0.66 logP shift towards lipophilicity |

| Conditions | Standard predictive/analytical partitioning models |

Improved organic solubility directly translates to higher concentration limits in reactor vessels and eliminates the need for exotic solvent mixtures during scale-up.

Direct Nucleophilic Bromodifluoromethylation

N,N'-dimethylparabanic acid possesses a highly activated yet stable carbonyl system that enables rare synthetic transformations. Notably, it successfully undergoes direct nucleophilic bromodifluoromethylation with TMSCF2Br [1]. In stark contrast, simple aldehydes and ketones completely fail to yield the desired products under identical conditions due to the rapid decomposition of the CF2Br- anion into difluorocarbene[1]. The unique electronic environment of the 1,3-dimethylimidazolidine-2,4,5-trione core stabilizes the transition state, allowing the efficient introduction of the -CF2Br group.

| Evidence Dimension | Product formation in direct nucleophilic bromodifluoromethylation |

| Target Compound Data | Successfully yields CF2Br-adduct |

| Comparator Or Baseline | Simple aldehydes and ketones (No desired product observed) |

| Quantified Difference | Binary success vs. complete failure (0% yield for comparators) |

| Conditions | Reaction with TMSCF2Br nucleophilic catalyst |

For procurement in medicinal chemistry and agrochemical R&D, this compound provides an exclusive, validated pathway to install complex fluorinated motifs that standard precursors cannot achieve.

Oxidation Selectivity Without Ring Cleavage

During oxidative transformations, the structural integrity of the imidazolidine ring is highly dependent on N-substitution . When exposed to strong oxidants or singlet oxygen species, unsubstituted parabanic acid readily undergoes destructive ring-opening, yielding a complex mixture of degradation products . Conversely, N,N'-dimethylparabanic acid demonstrates enhanced selectivity, primarily forming stable N-oxide derivatives while keeping the trione core intact. This controlled reactivity prevents catastrophic yield losses during oxidative synthetic steps.

| Evidence Dimension | Primary oxidation pathway |

| Target Compound Data | Selective N-oxide formation, intact ring |

| Comparator Or Baseline | Unsubstituted parabanic acid (Readily forms ring-opened degradation products) |

| Quantified Difference | Shift from ring cleavage to selective N-oxidation |

| Conditions | Exposure to singlet oxygen / oxidative species |

Procuring the dimethylated form prevents costly material loss and complex purification bottlenecks when downstream synthesis requires oxidative conditions.

Precursor for Fluorinated Building Blocks

Directly leveraging its unique compatibility with TMSCF2Br, this compound is the optimal starting material for synthesizing bromodifluoromethylated heterocycles [1]. It is procured heavily by R&D teams building modern pharmaceutical and agrochemical libraries where standard aldehydes and ketones fail to undergo direct nucleophilic fluoroalkylation.

Moisture-Tolerant Multistep Intermediate

Due to its 2-3x lower hydrolysis rate compared to unsubstituted parabanic acid, N,N'-dimethylparabanic acid is selected for complex, multi-day synthetic sequences . It is the preferred trione core when intermediate stability in aqueous or nucleophilic environments is critical to maintaining high overall process yields.

Aprotic Polar Scaffold for Cycloadditions

Its lack of N-H bonds and favorable lipophilicity (logP = -0.42) make it an ideal, fully soluble trione scaffold for homogeneous cycloaddition reactions in standard organic solvents like DMSO and methanol . This application avoids the salt-formation side reactions and phase-separation issues that plague mono-alkylated or unsubstituted analogs.

Application Fit Matrix

XLogP3

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant

Wikipedia

Explore Compound Types